![molecular formula C18H12N2S2 B14505521 2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine CAS No. 63283-00-1](/img/structure/B14505521.png)
2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is an organic compound that features a unique structure combining bithiophene and bipyridine units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine typically involves the coupling of 3,3’-bithiophene with 2,2’-bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to form the desired product . Another approach involves the Stille coupling reaction, which employs tin reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene or pyridine rings using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Aplicaciones Científicas De Investigación
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The compound’s luminescent properties are attributed to its electronic structure, which allows for efficient energy transfer and emission of light .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar thiophene units but lacking the bipyridine moiety.
2,2’-Bipyridine: A related compound with two pyridine rings but without the bithiophene units.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Uniqueness
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is unique due to its combination of bithiophene and bipyridine units, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both luminescence and metal coordination capabilities.
Propiedades
Número CAS |
63283-00-1 |
|---|---|
Fórmula molecular |
C18H12N2S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[3-(2-pyridin-2-ylthiophen-3-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C18H12N2S2/c1-3-9-19-15(5-1)17-13(7-11-21-17)14-8-12-22-18(14)16-6-2-4-10-20-16/h1-12H |
Clave InChI |
MXENDDDJURCSKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(C=CS2)C3=C(SC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

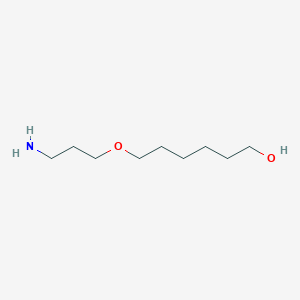
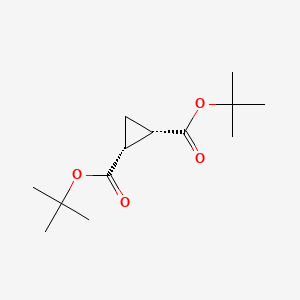
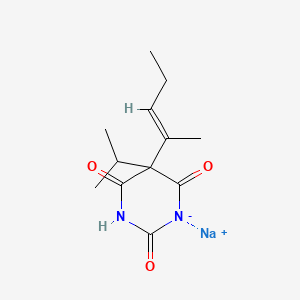
![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)
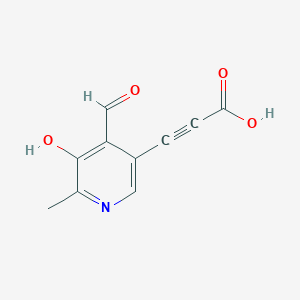

![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)

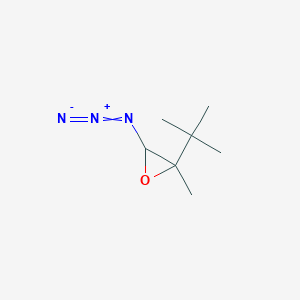
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
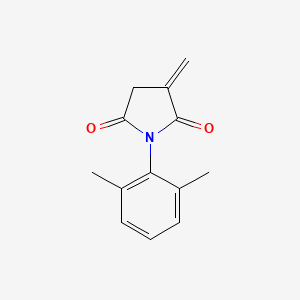
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
